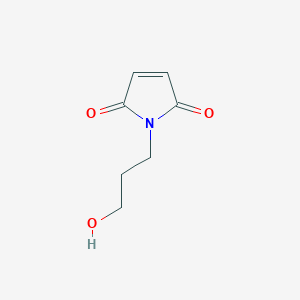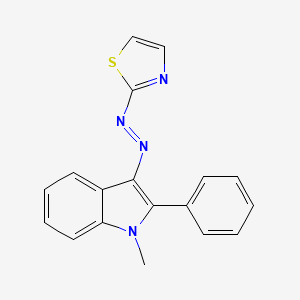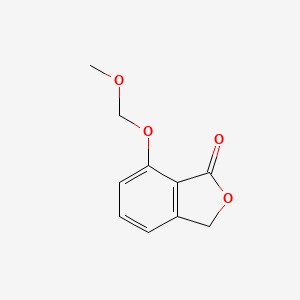![molecular formula C16H21NO4 B3189698 1,3-diethyl 2-{[4-(dimethylamino)phenyl]methylidene}propanedioate CAS No. 3435-56-1](/img/structure/B3189698.png)
1,3-diethyl 2-{[4-(dimethylamino)phenyl]methylidene}propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-diethyl 2-{[4-(dimethylamino)phenyl]methylidene}propanedioate is an organic compound with the molecular formula C16H21NO4.
Méthodes De Préparation
The synthesis of 1,3-diethyl 2-{[4-(dimethylamino)phenyl]methylidene}propanedioate typically involves the reaction of diethyl malonate with 4-(dimethylamino)benzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, forming the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
1,3-diethyl 2-{[4-(dimethylamino)phenyl]methylidene}propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
1,3-diethyl 2-{[4-(dimethylamino)phenyl]methylidene}propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1,3-diethyl 2-{[4-(dimethylamino)phenyl]methylidene}propanedioate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or binding to receptor sites, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1,3-diethyl 2-{[4-(dimethylamino)phenyl]methylidene}propanedioate can be compared with similar compounds such as:
Diethyl 2-{[4-(dimethylamino)phenyl]methylidene}malonate: Similar structure but different substituents.
Diethyl 2-{[4-(dimethylamino)phenyl]methylidene}succinate: Similar structure but different functional groups.
Diethyl 2-{[4-(dimethylamino)phenyl]methylidene}fumarate: Similar structure but different double bond configuration.
Propriétés
Numéro CAS |
3435-56-1 |
|---|---|
Formule moléculaire |
C16H21NO4 |
Poids moléculaire |
291.34 g/mol |
Nom IUPAC |
diethyl 2-[[4-(dimethylamino)phenyl]methylidene]propanedioate |
InChI |
InChI=1S/C16H21NO4/c1-5-20-15(18)14(16(19)21-6-2)11-12-7-9-13(10-8-12)17(3)4/h7-11H,5-6H2,1-4H3 |
Clé InChI |
BEYLVANPYLXGSR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)N(C)C)C(=O)OCC |
SMILES canonique |
CCOC(=O)C(=CC1=CC=C(C=C1)N(C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3189618.png)
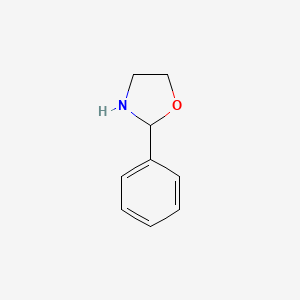
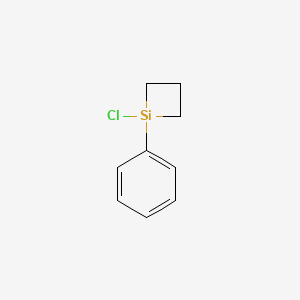
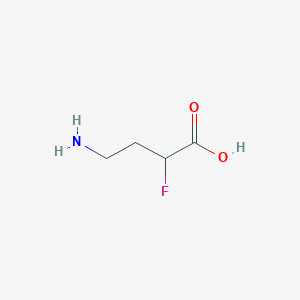
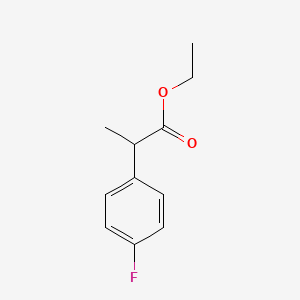
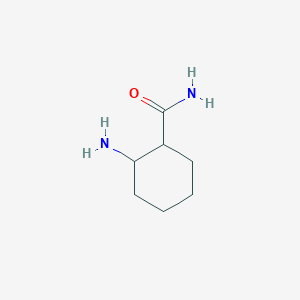
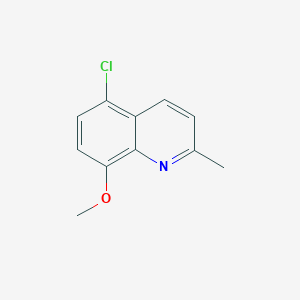

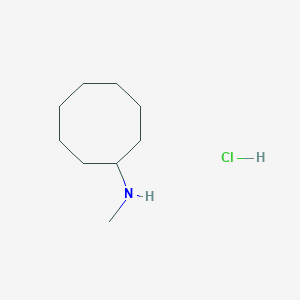
![1-(3-Aminobenzo[B]thiophen-2-YL)ethanone](/img/structure/B3189686.png)
